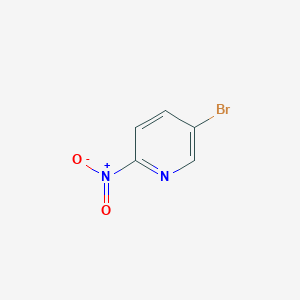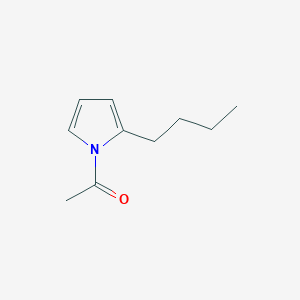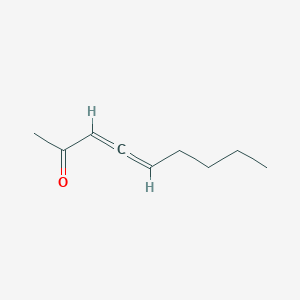
5-Bromo-2-nitropyridine
Vue d'ensemble
Description
5-Bromo-2-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H3BrN2O2 and its molecular weight is 202.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Préparation de Biaryles
“5-Bromo-2-nitropyridine” is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This process is a key step in the synthesis of many biologically active compounds.
Synthèse d'analogues de 2-pyridyle
Another application of “this compound” is in the synthesis of 2-pyridyl analogs . These analogs are often used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of this compound is the respiratory system . This compound interacts with the respiratory system, causing potential irritation and other effects.
Mode of Action
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is employed as a reagent in the synthesis of novel benzimidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
Biochemical Pathways
It is known to be used in the synthesis of novel benzimidazoles, which are potent inhibitors of tie-2 and vegfr-2 tyrosine kinase receptors . These receptors play crucial roles in angiogenesis and blood vessel maturation, suggesting that this compound may indirectly influence these processes.
Pharmacokinetics
It is known that this compound can be absorbed through the skin and respiratory tract . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Exposure to this compound can lead to a range of health effects. In a reported case of a man exposed to this compound at work, symptoms included dizziness, fatigue, nausea, vomiting, chest distress, diffuse cyanosis, and coma. Laboratory findings indicated methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure . Delayed encephalopathy was also observed 82 days after exposure .
Safety and Hazards
5-Bromo-2-nitropyridine can cause irritation of the skin, eyes, and respiratory tract . It can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy . It is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17) with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) being the main hazards .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-bromo-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXXLNCPVSUCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355827 | |
| Record name | 5-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-50-3 | |
| Record name | 5-Bromo-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known health risks associated with 5-Bromo-2-nitropyridine exposure?
A: A case report documented severe health effects following occupational exposure to this compound. The individual experienced dizziness, fatigue, nausea, vomiting, chest distress, cyanosis, and coma. [] Medically, this manifested as methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure. [] Delayed encephalopathy was also observed two months post-exposure. [] This highlights the compound's potential for significant toxicity via skin and respiratory absorption.
Q2: What is the molecular structure and spectroscopic characterization of this compound?
A: this compound has been analyzed using spectroscopic techniques like Fourier Transform-Raman and Fourier Transform-Infrared spectroscopy. [, , ] These studies provided insights into the vibrational modes and structural characteristics of the molecule, supporting its identification and characterization.
Q3: Can you elaborate on the synthesis of this compound and any challenges associated with large-scale production?
A: One method for synthesizing this compound involves the hydrogen peroxide oxidation of the corresponding amine. [] Scaling up this process presented challenges related to conversion rates, impurity control, and reproducibility. [] Safety concerns were also paramount due to the use of hydrogen peroxide. [] Thorough investigation using reaction and adiabatic calorimetry was essential to establish safe and robust production protocols. []
Q4: How does the structure of this compound influence its reactivity?
A: Research indicates that the presence of bromine and the nitro group in the molecule influences its reactivity with ammonia. [] The position of these substituents, particularly the nitro group, relative to other functional groups on the pyridine ring impacts the rate and selectivity of substitution reactions. []
Q5: Are there any known applications of this compound in polymer chemistry?
A: this compound serves as a precursor for synthesizing diamine monomers used in polyimide production. [] Specifically, it reacts with bisphenol A to form 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] propane. [] This diamine monomer, when combined with aromatic dianhydrides, yields polyimides with desirable properties like high transparency and organosolubility. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)










